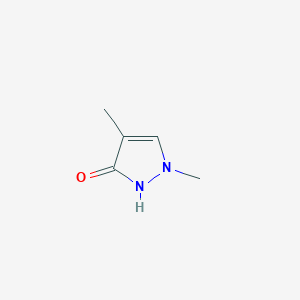
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety through an ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable base and a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of biological pathways and interactions, particularly those involving pyrrolidine derivatives.
Industry: The compound is employed in the production of specialty chemicals and materials, where its unique properties are advantageous
作用机制
The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and function. The compound’s effects are mediated through various biochemical pathways, depending on the context of its use .
相似化合物的比较
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-3-yloxy)benzoic acid hydrochloride: This compound has a piperidine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
4-(Morpholin-3-yloxy)benzoic acid hydrochloride: The presence of a morpholine ring introduces additional heteroatoms, potentially altering the compound’s reactivity and interactions.
4-(Pyrrolidin-2-yloxy)benzoic acid hydrochloride: The position of the pyrrolidine ring attachment can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
4-pyrrolidin-3-yloxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)8-1-3-9(4-2-8)15-10-5-6-12-7-10;/h1-4,10,12H,5-7H2,(H,13,14);1H |
InChI 键 |
RSZQVXZIHYCBBK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1OC2=CC=C(C=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)
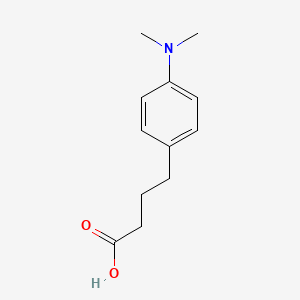
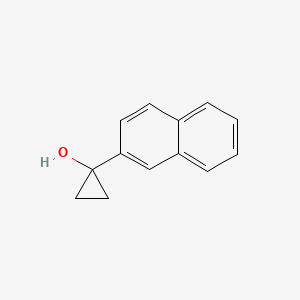
![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

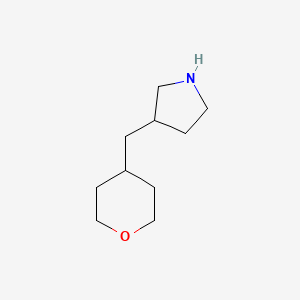
![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)
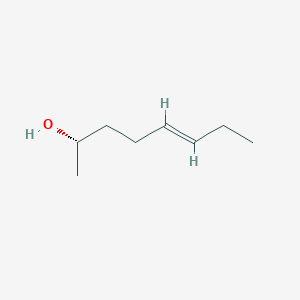
![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)


